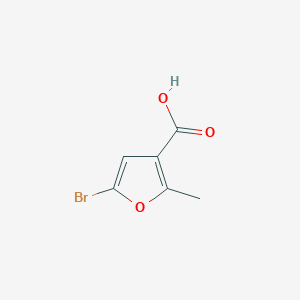

5-Bromo-2-methylfuran-3-carboxylic acid

Description

Significance of Furan-3-carboxylic Acid Derivatives in Organic Chemistry

Furan-3-carboxylic acid and its derivatives are valuable building blocks in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a versatile handle for constructing more complex molecules. The furan (B31954) ring itself can participate in various cycloaddition reactions, acting as a diene in Diels-Alder reactions, which allows for the rapid assembly of intricate polycyclic systems. Furthermore, the furan nucleus is a common motif in many biologically active compounds and natural products, making its derivatives attractive targets for medicinal chemistry research.

Overview of Halogenated Furan Scaffolds in Advanced Synthesis

The introduction of a halogen atom, such as bromine, onto a furan ring significantly modifies its chemical reactivity. Halogenated furans are key intermediates in a multitude of synthetic transformations. The bromine atom can be readily displaced by nucleophiles or can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the furan ring also influences the regioselectivity of these reactions, providing a powerful tool for directing the synthesis of specific isomers.

Scope and Research Trajectories Pertaining to 5-Bromo-2-methylfuran-3-carboxylic Acid

While specific research on 5-Bromo-2-methylfuran-3-carboxylic acid is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. Based on the known chemistry of similar furan derivatives, this compound could serve as a valuable intermediate in the synthesis of more complex molecules.

Potential Synthetic Applications:

Cross-Coupling Reactions: The bromo substituent at the 5-position is well-suited for participating in various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at this position, including aryl, alkyl, and vinyl groups.

Functional Group Interconversion: The carboxylic acid at the 3-position can be transformed into other functional groups. For instance, it could be converted to an ester or an amide, which could then be used in further synthetic manipulations.

Modification of the Methyl Group: The methyl group at the 2-position could potentially be functionalized, for example, through radical bromination, to introduce another point of diversity in the molecule.

Hypothetical Synthetic Routes:

The synthesis of 5-Bromo-2-methylfuran-3-carboxylic acid itself could likely be achieved through a few plausible routes, drawing from established methodologies for the synthesis of substituted furans. One potential approach is the bromination of a 2-methylfuran-3-carboxylic acid precursor. Research on the bromination of similar compounds, such as methyl 2-methyl-3-furoate, using reagents like N-bromosuccinimide (NBS), suggests that direct bromination of the furan ring is a feasible strategy. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQROOKGRFHAYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629986 | |

| Record name | 5-Bromo-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850553-54-7 | |

| Record name | 5-Bromo-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methylfuran 3 Carboxylic Acid and Its Precursors

Strategies for the Construction of the 2-Methylfuran-3-carboxylic Acid Core

The synthesis of the central precursor, 2-methylfuran-3-carboxylic acid, is a critical first stage. This involves the formation of the substituted furan (B31954) ring, a task for which several robust methods have been developed.

Rhodium-Catalyzed Cyclization Approaches

Rhodium catalysis has emerged as a powerful tool for the synthesis of substituted furans, offering high efficiency and control. These methods typically involve the reaction of α-diazocarbonyl compounds with various coupling partners.

One prominent approach is the rhodium(II)-catalyzed reaction of α-diazocarbonyls with acetylenes. For instance, the synthesis of ethyl 2-methyl-5-phenyl-3-furancarboxylate has been demonstrated through the reaction of an appropriate acetylene (B1199291) with an α-diazocarbonyl compound in the presence of a rhodium(II) acetate (B1210297) catalyst. emory.edu This reaction proceeds via the formation of a rhodium-stabilized carbenoid, which then undergoes cyclization to form the furan ring. figshare.com This methodology is highly adaptable for creating the 2-methyl-3-carboxylate substitution pattern required for the target precursor.

Another effective strategy involves the rhodium(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds. acs.orgacs.org This protocol utilizes vinyl C–H activation and demonstrates broad functional group tolerance, affording a range of furan derivatives in good yields. acs.orgthieme-connect.com The carboxylic acid group of the acrylic acid serves as a directing group for the C-H functionalization and is ultimately incorporated into the final furan structure. thieme-connect.com

| Rhodium-Catalyzed Method | Reactants | Catalyst | Key Features |

| Acetylene-Diazocarbonyl Cyclization | Acetylene, α-Diazocarbonyl Compound | Rhodium(II) Acetate | Forms highly substituted furans. emory.edu |

| Acrylic Acid-Diazocarbonyl Cyclization | Acrylic Acid, α-Diazocarbonyl Compound | [Cp*RhCl₂]₂ | Utilizes vinyl C-H activation; Carboxyl group acts as a directing group. acs.orgthieme-connect.com |

Other Established Furan Ring Synthesis Methods Applicable to Substituted Furan Carboxylic Acids

Beyond rhodium catalysis, several classical methods for furan synthesis can be adapted to produce the 2-methylfuran-3-carboxylic acid core.

The Paal-Knorr synthesis is a fundamental method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form furans. pharmaguideline.com To apply this to the target structure, a suitably substituted 1,4-dicarbonyl precursor would be required.

The Fiest-Benary furan synthesis provides another route, typically reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com Careful selection of the starting materials is necessary to achieve the desired 2-methyl-3-carboxylic acid substitution pattern.

Modern variations often involve domino reactions or multi-component approaches. For example, a base-promoted domino reaction of β-keto compounds with vinyl dichlorides has been shown to produce polysubstituted furans under simple conditions. organic-chemistry.org These methods offer flexibility in introducing various substituents onto the furan ring. organic-chemistry.orgnumberanalytics.com

Regioselective Bromination Techniques for Furan Derivatives

Once the 2-methylfuran-3-carboxylic acid core is synthesized, the next critical step is the introduction of a bromine atom at the 5-position. The regioselectivity of this electrophilic substitution is governed by the electronic effects of the existing substituents.

Direct Bromination at the 5-Position of 2-Methylfuran (B129897) Scaffolds

The furan ring is an electron-rich aromatic system, with the C2 and C5 positions being the most susceptible to electrophilic attack. In the 2-methylfuran-3-carboxylic acid scaffold, two key substituents influence the regioselectivity of bromination:

2-Methyl Group: This is an electron-donating group, which activates the furan ring towards electrophilic substitution and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

3-Carboxylic Acid Group: This is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta (C5) position relative to itself.

Both groups synergistically direct the incoming bromine electrophile to the C5 position. The strong activating effect of the methyl group, combined with the inherent high reactivity of the α-position of the furan ring, makes the 5-position the overwhelmingly favored site for bromination. imperial.ac.uk Even in furans bearing electron-withdrawing groups, substitution at the 5-position is often preferred. pharmaguideline.com

Alternative Bromination Reagents and Reaction Conditions

While molecular bromine (Br₂) can be used, its high reactivity can sometimes lead to polyhalogenated products. pharmaguideline.com To achieve more controlled and selective monobromination, a variety of alternative reagents and conditions are employed.

N-Bromosuccinimide (NBS) is a widely used reagent for the mild bromination of activated aromatic rings, including furans. commonorganicchemistry.comnih.gov It often provides higher selectivity for monobromination compared to Br₂. The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov

Other notable brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and tetrabutylammonium tribromide (TBATB) . researchgate.netnih.gov TBATB, in particular, is noted for its high safety profile, ease of handling, and mild reaction conditions, making it an excellent choice for the regioselective bromination of sensitive heterocyclic systems. nih.gov

The table below summarizes common brominating agents used for heterocyclic compounds.

| Brominating Agent | Abbreviation | Typical Solvents | Conditions | Notes |

| Molecular Bromine | Br₂ | DMF, Dioxane, CHCl₃ | Low temperatures (-5 °C to RT) | Highly reactive; may require careful control to prevent polysubstitution. pharmaguideline.commdpi.com |

| N-Bromosuccinimide | NBS | THF, DMF, CCl₄ | Often used with a radical initiator or in polar solvents. | Milder than Br₂; good for selective monobromination. commonorganicchemistry.comnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Not specified in results | Used for selective bromination of furan-containing natural products. researchgate.net | An alternative to NBS. |

| Tetrabutylammonium tribromide | TBATB | Not specified in results | Mild conditions. | High safety profile and ease of handling. nih.gov |

Introduction and Modification of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a defining feature of the target molecule. Its introduction can be achieved either during the initial ring construction or as a subsequent modification.

The synthetic strategies outlined in Section 2.1, such as the rhodium-catalyzed cyclization of acrylic acids or the use of α-diazocarbonyls containing an ester moiety, build the carboxylic acid functionality directly into the furan core. emory.eduacs.org This is often the most efficient approach.

An alternative strategy involves introducing the carboxyl group after the furan ring has been formed. This can be accomplished through the deprotonation of the furan ring at the desired position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide. arkat-usa.org This method provides a direct route to the carboxylic acid. arkat-usa.org

In many syntheses, the carboxyl group is initially present as an ester (e.g., a methyl or ethyl ester) to protect it or to improve solubility. The final step is then the hydrolysis of this ester to the free carboxylic acid. This is a standard transformation, typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid product. orgsyn.org

Carboxylation Reactions for Furan Systems

The introduction of a carboxyl group onto a furan ring is a critical step in the synthesis of compounds like 5-Bromo-2-methylfuran-3-carboxylic acid. One approach is through Friedel-Crafts acylation, which can be adapted for carboxylation. For instance, the acylation of 2-methylfuran with acetic acid using zeolite catalysts has been studied to produce 2-acetyl-5-methylfuran. shareok.org This reaction highlights the use of solid acid catalysts to promote the addition of an acyl group to the furan ring, which can then potentially be oxidized to a carboxylic acid. shareok.org

Another relevant method is the direct carboxylation of furan compounds. A notable example is the base-mediated carboxylation of furoic acid, an application of the Kolbe-Schmitt reaction. researchgate.net This process was investigated in a solvent-free configuration using cesium carbonate (Cs₂CO₃) as a molten salt, demonstrating a pathway to dicarboxylic furan products. researchgate.net These methods provide foundational strategies for creating the carboxylic acid moiety on furan precursors.

| Reaction Type | Furan Substrate | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Methylfuran | Acetic Acid / Zeolite Catalysts | Acyl-furan (e.g., 2-acetyl-5-methylfuran) | shareok.org |

| Kolbe-Schmitt Reaction | Furoic Acid | Cesium Carbonate (Cs₂CO₃) | Furan dicarboxylic acid | researchgate.net |

Esterification and Hydrolysis as Key Synthetic Steps

Esterification and hydrolysis are fundamental for the synthesis, purification, and modification of furan carboxylic acids. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for converting carboxylic acids into esters. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, often using the alcohol as a solvent to drive the reaction toward the ester product. masterorganicchemistry.com

Conversely, the hydrolysis of an ester group to regenerate the carboxylic acid is a crucial step, particularly in multi-step syntheses where the ester acts as a protecting group or an intermediate. For example, in the synthesis of complex 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, a key final step involves the hydrolysis of an ethyl ester intermediate. beilstein-journals.org The reaction is typically carried out by heating the ester with an aqueous base, such as ethanolic potassium hydroxide, followed by acidification to yield the desired carboxylic acid. beilstein-journals.org Similarly, the hydrolysis of diesters, such as 2,10-dicarbomethoxyanthra[1,2-b][8,7-b]bisthiophene, is a necessary step before a subsequent decarboxylation to yield the target compound. researchgate.net

Advanced Synthetic Routes to 5-Bromo-2-methylfuran-3-carboxylic Acid Analogs and Derivatives

Building upon the fundamental reactions, advanced synthetic routes enable the construction of specifically substituted furan derivatives, including the target compound and its analogs.

Preparation of Methyl 5-Bromo-2-methylfuran-3-carboxylate

Methyl 5-bromo-2-methylfuran-3-carboxylate (CAS Number 345891-28-3) is a key derivative and synthetic precursor. achemblock.combiosynth.com While this specific compound is commercially available, detailed academic syntheses often focus on related isomers. A plausible route to its synthesis would involve the esterification of 5-bromo-2-methylfuran-3-carboxylic acid. Alternatively, it could be formed by the bromination of a methyl 2-methylfuran-3-carboxylate precursor. Various methods for the bromination of substituted furans have been developed. For example, the bromination of 2-ethylfuran (B109080) has been achieved using reagents such as N-Bromosuccinimide (NBS) or a combination of n-butyllithium (n-BuLi) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), yielding the brominated furan in good yield. researchgate.net Such strategies could be adapted for the synthesis of methyl 5-bromo-2-methylfuran-3-carboxylate.

Multi-step Synthesis of Complex Furan-Substituted Compounds

The furan core, particularly derivatives of 2-methylfuran, serves as a versatile starting material for complex, multi-step syntheses to produce value-added chemicals and fuel precursors. mdpi.com One prominent strategy is the hydroxyalkylation/alkylation (HAA) reaction, which creates new carbon-carbon bonds. For instance, 2-methylfuran can react with furfural (B47365) under acidic conditions to produce C₁₅ fuel precursors. mdpi.comrsc.org

Furthermore, bromo-substituted furan esters are valuable intermediates for creating more complex structures. A multi-step synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer building block, can proceed via an ethyl 5-bromo-furan-2-carboxylate intermediate. researchgate.net This demonstrates the utility of halogenated furans in coupling and functionalization reactions. Enzymatic synthesis offers another advanced route; a one-pot, four-enzyme cascade has been developed to convert 5-(hydroxymethyl)furfural into 5-(aminomethyl)-2-furancarboxylic acid, showcasing a green chemistry approach to complex furan derivatives. rsc.org

| Starting Material | Key Reaction Type(s) | Product | Significance/Application | Reference |

|---|---|---|---|---|

| 2-Methylfuran and Furfural | Hydroxyalkylation/Alkylation (HAA) | C₁₅ Fuel Precursors | Biofuel production | mdpi.comrsc.org |

| Ethyl 5-bromo-furan-2-carboxylate | Coupling/Functionalization | 2,5-Furandicarboxylic acid (FDCA) | Bio-based polymer monomer | researchgate.net |

| 5-(Hydroxymethyl)furfural | Enzymatic Cascade (Oxidation, Transamination) | 5-(Aminomethyl)-2-furancarboxylic acid | Monomer for semi-aromatic polyamides | rsc.org |

Derivatives, Analogs, and Their Structure Reactivity Relationships

Design and Synthesis of Functionalized 5-Bromo-2-methylfuran-3-carboxylic Acid Derivatives

The chemical reactivity of 5-Bromo-2-methylfuran-3-carboxylic acid is primarily centered around the carboxylic acid group and the bromine atom attached to the furan (B31954) ring. These two functional groups provide avenues for a wide range of chemical transformations, enabling the synthesis of various derivatives. The carboxylic acid moiety can be readily converted into esters, amides, and acyl halides, which can then participate in further reactions.

A significant strategy for the functionalization of the 5-bromo-2-methylfuran-3-carboxylic acid scaffold involves palladium-catalyzed cross-coupling reactions at the C5-position. The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) complex, initiating catalytic cycles such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromo-furan derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for the synthesis of 5-aryl or 5-heteroaryl-2-methylfuran-3-carboxylic acid derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Heck Coupling: The Heck reaction facilitates the coupling of the bromo-furan with an alkene. This reaction is catalyzed by a palladium complex and typically requires a base. It results in the formation of a new carbon-carbon bond at the 5-position of the furan ring, leading to the synthesis of 5-alkenyl-2-methylfuran-3-carboxylic acid derivatives.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 5-position of the furan ring and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method provides access to 5-alkynyl-2-methylfuran-3-carboxylic acid derivatives.

The general scheme for these palladium-catalyzed cross-coupling reactions is presented below:

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | R-B(OH)₂ | 5-Aryl/Heteroaryl-2-methylfuran-3-carboxylic acid |

| Heck Coupling | R-CH=CH₂ | 5-Alkenyl-2-methylfuran-3-carboxylic acid |

| Sonogashira Coupling | R-C≡CH | 5-Alkynyl-2-methylfuran-3-carboxylic acid |

Furan-Containing Heterocyclic Conjugates and Their Formation

The integration of the 5-bromo-2-methylfuran-3-carboxylic acid scaffold into larger, more complex heterocyclic systems has been an area of active research. This approach aims to create hybrid molecules that may exhibit novel properties arising from the combination of different heterocyclic rings.

The synthesis of furan-oxadiazole hybrid systems typically proceeds through the conversion of the carboxylic acid group of 5-bromo-2-methylfuran-3-carboxylic acid into a carbohydrazide (B1668358). This intermediate is a key building block for the construction of the 1,3,4-oxadiazole (B1194373) ring.

The synthesis of 5-bromofuran-2-carbohydrazide (B1267981) has been reported and serves as a model for the potential synthesis of 5-bromo-2-methylfuran-3-carbohydrazide. mdpi.com The general procedure involves the reaction of the corresponding ester with hydrazine (B178648) hydrate. inglomayor.cl Once the carbohydrazide is obtained, it can be cyclized with various reagents to form the oxadiazole ring. For example, reaction with a carboxylic acid or its derivative can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the 5-bromo-2-methylfuran-3-yl group.

The furan nucleus of 5-bromo-2-methylfuran-3-carboxylic acid can be incorporated into indole-based scaffolds to generate novel hybrid molecules. A notable example is the synthesis of 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid. This synthesis involves the N-alkylation of 6-bromoindole (B116670) with a suitable derivative of 5-bromo-2-methylfuran-3-carboxylic acid, such as methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate.

The synthesis of this indole-furan hybrid showcases a practical application of functionalizing the furan ring at a position other than the bromine-bearing carbon, highlighting the versatility of the furan scaffold in constructing complex molecular architectures.

Structure-Reactivity Correlations in Bromo-Methylfuran Carboxylic Acid Analogs

The reactivity of 5-bromo-2-methylfuran-3-carboxylic acid and its derivatives is significantly influenced by the electronic and steric effects of the substituents on the furan ring. Understanding these structure-reactivity relationships is crucial for predicting the outcome of chemical reactions and for the rational design of new functional molecules.

The furan ring is an electron-rich aromatic system due to the participation of the oxygen lone pair in the π-electron system. pearson.com This inherent electron-rich character makes the furan ring more susceptible to electrophilic attack than benzene. pearson.com The position of electrophilic substitution on the furan ring is directed by the stability of the intermediate carbocation (sigma complex). Substitution at the 2- and 5-positions is generally favored over the 3- and 4-positions because the positive charge in the intermediate can be delocalized over more atoms, including the ring oxygen. quora.com

In 5-bromo-2-methylfuran-3-carboxylic acid, the substituents exert both inductive and resonance effects that modulate the reactivity of the furan ring and the functional groups.

Methyl Group (-CH₃): The methyl group at the 2-position is an electron-donating group through an inductive effect. This increases the electron density of the furan ring, further activating it towards electrophilic substitution.

Carboxylic Acid Group (-COOH): The carboxylic acid group at the 3-position is a strong electron-withdrawing group through both inductive and resonance effects. This deactivates the furan ring towards electrophilic substitution. The electron-withdrawing nature of the carboxylic acid group also increases the acidity of the proton of the -COOH group itself by stabilizing the resulting carboxylate anion. libretexts.orgdoubtnut.comquora.com

The interplay of these electronic effects influences the reactivity of the molecule in several ways:

Reactivity in Cross-Coupling Reactions: The C-Br bond at the 5-position is the site for palladium-catalyzed cross-coupling reactions. The electron density at this carbon, influenced by the methyl and carboxylic acid groups, can affect the rate of oxidative addition of the palladium catalyst, a key step in the catalytic cycle.

Steric Effects: The methyl group at the 2-position and the carboxylic acid group at the 3-position can exert steric hindrance, which may influence the approach of reagents to the adjacent positions on the furan ring and to the functional groups themselves. wikipedia.orgacs.org This can affect reaction rates and, in some cases, the regioselectivity of reactions.

Advanced Computational and Theoretical Studies of 5 Bromo 2 Methylfuran 3 Carboxylic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 5-bromo-2-methylfuran-3-carboxylic acid, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the lowest energy structure. These calculations can predict key structural parameters.

Bond Lengths: The distances between bonded atoms are determined. For instance, the C-Br, C=C, C-C, C-O, and C=O bond lengths can be calculated with high accuracy.

Bond Angles: The angles between adjacent bonds are calculated, defining the molecule's geometry.

Dihedral Angles: These angles describe the rotation around a bond, which is crucial for determining the preferred orientation of the carboxylic acid group relative to the furan (B31954) ring.

A representative table of optimized geometrical parameters for a substituted furan carboxylic acid, as would be obtained from DFT calculations, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.38 Å |

| C3-C4 | 1.45 Å | |

| C4-C5 | 1.37 Å | |

| C5-O1 | 1.36 Å | |

| O1-C2 | 1.37 Å | |

| C5-Br | 1.88 Å | |

| C2-CH3 | 1.51 Å | |

| C3-COOH | 1.48 Å | |

| Bond Angle | ∠C2-C3-C4 | 106.5° |

| ∠C3-C4-C5 | 107.0° | |

| ∠C4-C5-O1 | 110.0° | |

| ∠C5-O1-C2 | 106.5° | |

| ∠O1-C2-C3 | 110.0° | |

| Dihedral Angle | ∠O=C-C3-C4 | ~0° or ~180° |

Note: The values in this table are illustrative and represent typical results for similar furan derivatives.

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

The choice of the basis set is critical in any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the electronic wave function. For a molecule containing a bromine atom, it is important to use a basis set that can adequately describe the electron-rich nature of the halogen.

Pople-style basis sets: 6-31G(d,p) or 6-311++G(d,p) are commonly used for initial geometry optimizations and frequency calculations. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially for anions and systems with lone pairs.

Correlation-consistent basis sets: For higher accuracy calculations, basis sets like cc-pVDZ or aug-cc-pVTZ developed by Dunning and coworkers are often employed.

The selection of the method and basis set involves a trade-off between computational cost and accuracy. For a molecule of this size, DFT with a 6-311++G(d,p) basis set often provides a good balance.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can provide valuable insights into how 5-bromo-2-methylfuran-3-carboxylic acid is likely to react.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. nih.govresearchgate.net

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity. nih.gov

Small HOMO-LUMO gap: Suggests that the molecule is more reactive and can be easily polarized. nih.gov

For 5-bromo-2-methylfuran-3-carboxylic acid, the HOMO is expected to be localized primarily on the furan ring and the bromine atom, which are electron-rich regions. The LUMO is likely to be distributed over the carboxylic acid group and the furan ring, which can act as electron acceptors.

A representative table of calculated electronic properties is shown below.

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.80 |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. youtube.com

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around the oxygen atoms of the carboxylic acid and the bromine atom). These are sites prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., around the acidic hydrogen of the carboxylic acid group). These are sites prone to nucleophilic attack.

Green regions: Represent neutral or near-neutral potential.

For 5-bromo-2-methylfuran-3-carboxylic acid, the MEP surface would show a strong negative potential around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid, as well as a negative region associated with the bromine atom. A strong positive potential would be located on the hydroxyl proton.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of the molecule.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions, such as C=O stretching, O-H stretching, and C-Br stretching.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible region. This allows for the interpretation of the experimental UV-Vis spectrum and provides information about the electronic structure of the excited states.

A representative table of predicted and experimental vibrational frequencies is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3560 | ~3400-2400 (broad) | O-H stretch (carboxylic acid dimer) |

| ν(C=O) | 1720 | 1690 | C=O stretch (carboxylic acid) |

| ν(C=C) | 1580 | 1575 | Furan ring C=C stretch |

| ν(C-O) | 1250 | 1245 | C-O stretch (carboxylic acid and furan) |

| ν(C-Br) | 650 | 640 | C-Br stretch |

Note: The calculated frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and other systematic errors.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific advanced computational and theoretical studies published for the compound “5-Bromo-2-methylfuran-3-carboxylic acid” that align with the requested article structure.

Computational NMR Chemical Shift Prediction

Calculated Vibrational Frequencies and Intensities

Molecular Dynamics Simulations and Conformational Analysis

While general computational methodologies for furan derivatives and other organic molecules are well-documented, specific studies applying these techniques to 5-Bromo-2-methylfuran-3-carboxylic acid could not be located. Therefore, it is not possible to provide the detailed research findings and data tables as requested in the instructions.

Crystallographic Analysis and Solid State Investigations

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This method provides unequivocal information regarding bond lengths, bond angles, and the absolute configuration of a molecule, which are essential for understanding its chemical behavior and physical properties.

While SCXRD is the gold standard for structural elucidation, a specific crystal structure for 5-Bromo-2-methylfuran-3-carboxylic acid is not publicly available in crystallographic databases as of the latest searches. However, based on data from analogous furan (B31954) and carboxylic acid derivatives, a hypothetical set of crystallographic parameters can be anticipated. The technique would reveal the planar nature of the furan ring and the geometry of the carboxylic acid group.

Table 1: Predicted Crystallographic Data for 5-Bromo-2-methylfuran-3-carboxylic acid

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Z (Molecules per unit cell) | 2, 4, or 8 |

| C-Br Bond Length (Å) | ~1.85 - 1.90 |

| C=O Bond Length (Å) | ~1.20 - 1.25 |

| C-O Bond Length (Å) | ~1.30 - 1.35 |

| O-H Bond Length (Å) | ~0.95 - 1.05 |

Note: This table is predictive and based on typical values for similar functional groups, pending experimental verification.

Supramolecular Assembly and Crystal Packing Features

The arrangement of molecules within a crystal, known as crystal packing or supramolecular assembly, is dictated by the drive to maximize stabilizing intermolecular interactions and achieve dense packing. For 5-Bromo-2-methylfuran-3-carboxylic acid, the molecular assembly in the solid state is expected to be dominated by the strong and highly directional interactions originating from its functional groups.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The solid-state structure of 5-Bromo-2-methylfuran-3-carboxylic acid is anticipated to be stabilized by a combination of robust intermolecular interactions, principally hydrogen bonds and halogen bonds.

Hydrogen Bonding: Carboxylic acids are well-known to form highly stable, centrosymmetric dimers in the solid state. acs.org This interaction involves two molecules connected by a pair of O-H···O=C hydrogen bonds, forming a characteristic R²₂(8) ring motif. This supramolecular synthon is one of the most persistent and predictable in crystal engineering and is expected to be the primary structural feature in the crystal lattice of the title compound. acs.orgacs.org

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. nih.gov This occurs due to an area of positive electrostatic potential, known as a σ-hole, located on the outer surface of the bromine atom along the extension of the C-Br covalent bond. mdpi.com This electrophilic region can engage in an attractive, noncovalent interaction with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen atom (C=O). mdpi.com This C-Br···O=C interaction, though generally weaker than hydrogen bonding, is highly directional and plays a significant role in the architecture of halogenated organic crystals. nih.govacs.org

Table 2: Principal Intermolecular Interactions Expected in Crystalline 5-Bromo-2-methylfuran-3-carboxylic acid

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance (Å) | Synthon Type |

| Hydrogen Bond | Carboxyl O-H | Carbonyl O | O···O ≈ 2.6 - 2.7 | Homosynthon (Dimer) |

| Halogen Bond | C-Br | Carbonyl O | Br···O ≈ 3.0 - 3.3 | Heterosynthon |

Polymorphism and Co-crystallization Studies of Furan Carboxylic Acids

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. For furan carboxylic acids, polymorphism can arise from different arrangements of the primary hydrogen-bonding motifs (e.g., dimers vs. catemers) or variations in how these motifs pack together, potentially influenced by weaker interactions like halogen bonds. nih.gov While some compounds are known to have multiple polymorphic forms, others may exhibit only one under typical crystallization conditions. nih.gov

Co-crystallization is a technique used to design new solid forms by combining a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio within the same crystal lattice. Carboxylic acids are excellent candidates for co-crystallization because the carboxylic acid group can form robust and predictable hydrogen-bonded synthons with complementary functional groups, such as pyridines. acs.orgrsc.org The formation of co-crystals can significantly alter the physicochemical properties of the parent compound. Studies on various carboxylic acids have shown that co-crystallization can be a powerful tool for modifying solubility, stability, and melting point. rsc.orgrsc.org Furan carboxylic acids, including 5-Bromo-2-methylfuran-3-carboxylic acid, could potentially be used to form co-crystals with a wide range of coformers to create novel materials.

Applications of 5 Bromo 2 Methylfuran 3 Carboxylic Acid in Modern Chemical Science

Building Block in Complex Organic Synthesis

Furan (B31954) derivatives are widely recognized as versatile building blocks in organic synthesis. nih.gov The reactivity of the furan ring, coupled with the synthetic handles provided by substituents, allows for the construction of complex molecular architectures.

Synthesis of Biologically Relevant Furan Derivatives

Precursor for Advanced Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks that form the basis of active pharmaceutical ingredients (APIs). mediffpharma.com While the broader class of furan-containing molecules is vital in drug discovery and development, dedicated studies outlining the conversion of 5-Bromo-2-methylfuran-3-carboxylic acid into specific advanced pharmaceutical intermediates have not been identified in the conducted searches. mediffpharma.comshreemlifesciences.com

Contributions to Materials Science and Functional Materials

Furan-based monomers are at the forefront of research into sustainable polymers and functional materials, with 2,5-furandicarboxylic acid (FDCA) being a notable example for creating bio-based polyesters. acs.orgacs.org

Development of Optically and Electronically Active Materials

The development of novel materials with specific optical and electronic properties is an active area of research. While furan-containing conjugated polymers can exhibit interesting electronic properties, there is no specific information available that details the application of 5-Bromo-2-methylfuran-3-carboxylic acid in the synthesis of such materials.

Role in Analytical Chemistry and Sensing Technologies

Detailed research on the application of 5-Bromo-2-methylfuran-3-carboxylic acid in the fields of analytical chemistry or as a component in chemical sensing technologies is not available in the reviewed literature.

Ligand Design for Metal Ion Detection

The molecular structure of 5-Bromo-2-methylfuran-3-carboxylic acid, featuring a furan ring, a carboxylic acid group, and a bromine atom, suggests its potential as a ligand for complexing with metal ions. The carboxylic acid group can act as a binding site, while the furan ring's oxygen atom could also participate in coordination. The electronic properties of the molecule, influenced by the bromine and methyl substituents, could in theory be tailored to achieve selectivity for specific metal ions.

However, a comprehensive review of existing literature found no published research where 5-Bromo-2-methylfuran-3-carboxylic acid has been synthesized or utilized as a primary ligand for the detection of metal ions. The development of new ligands is a dynamic area of research, and while the structural motifs of this compound are promising, its efficacy and selectivity as a metal ion sensor remain to be experimentally verified.

Method Development for Spectrophotometric Analyses

Spectrophotometric analysis is a widely used technique that relies on the interaction of light with a chemical species. For metal ion detection, a ligand is typically used to form a colored complex with the metal, and the intensity of the color is proportional to the metal's concentration.

Theoretically, a Schiff base derived from 5-Bromo-2-methylfuran-3-carboxylic acid could form colored complexes with various metal ions, making it a candidate for developing new spectrophotometric methods. The formation of such a complex would likely lead to a change in the ultraviolet-visible (UV-Vis) absorption spectrum, which could be measured to quantify the metal ion concentration.

Despite this theoretical potential, there are currently no documented methods in scientific literature that employ 5-Bromo-2-methylfuran-3-carboxylic acid or its derivatives for the spectrophotometric analysis of any metal ion. Research in this area would first require the synthesis and characterization of the compound and its subsequent Schiff bases, followed by a systematic investigation of their complexation behavior with different metal ions and the development and validation of an analytical method.

While the chemical structure of 5-Bromo-2-methylfuran-3-carboxylic acid suggests potential applications in ligand design for metal ion detection and the development of spectrophotometric analysis methods, there is a notable absence of published research to support these applications. The information presented here is based on general principles of coordination chemistry and analytical science. Further experimental investigation is required to determine if 5-Bromo-2-methylfuran-3-carboxylic acid can be effectively utilized in these fields.

Future Research Perspectives and Emerging Directions

Sustainable and Green Synthesis Routes

The imperative for environmentally benign chemical manufacturing is steering research towards the development of sustainable and green synthesis routes for furan (B31954) derivatives. A primary focus is the utilization of renewable biomass as a starting material. Lignocellulosic biomass, rich in C5 and C6 sugars, can be converted into key furan platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govmdpi.commdpi.com These molecules serve as versatile precursors for a wide array of furan compounds, including 5-Bromo-2-methylfuran-3-carboxylic acid, thereby reducing reliance on petrochemical feedstocks. rsc.org

Future research will likely concentrate on the following areas:

Biomass Valorization: Developing more efficient and selective catalytic processes to convert raw or pre-treated biomass directly into functionalized furans. nih.govresearchgate.net This involves overcoming challenges related to the complex composition of biomass and the stability of reaction intermediates.

Enzymatic and Biocatalytic Methods: Expanding the use of enzymes for the synthesis of furan-based polyesters and other derivatives. nih.gov Enzymatic polymerization offers mild reaction conditions and high selectivity, aligning with the principles of green chemistry. nih.govnih.gov

Green Solvents and Reagents: Shifting away from hazardous organic solvents and reagents towards more sustainable alternatives, such as ionic liquids or water-based systems. nih.gov The development of solid acid catalysts that are recyclable and benign is also a key area of investigation. nih.gov

| Green Chemistry Principle | Application in Furan Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Deriving furan cores from lignocellulosic biomass (e.g., agricultural waste). mdpi.comrsc.org | Reduces dependence on fossil fuels and promotes a circular economy. |

| Atom Economy | Designing catalytic reactions that maximize the incorporation of all starting materials into the final product. | Minimizes waste generation and improves process efficiency. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. nih.gov | Enhances the safety profile of the synthesis and reduces environmental pollution. |

| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. | Lowers energy consumption and associated carbon footprint. |

| Catalysis | Utilizing highly selective and recyclable catalysts (e.g., zeolites, enzymes) to improve reaction efficiency and reduce waste. nih.govnih.gov | Increases product yield and allows for easier purification. |

Catalytic Innovations in Furan Chemistry

Catalysis is at the heart of modern organic synthesis, and innovations in this field are crucial for the efficient and selective synthesis and functionalization of furan derivatives. The inherent reactivity of the furan ring, coupled with its sensitivity to harsh reaction conditions, necessitates the development of sophisticated catalytic systems. nih.govmdpi.com

Key areas for future catalytic research include:

C-H Functionalization: Developing novel catalytic methods for the direct functionalization of C-H bonds in the furan core is a significant goal. nih.gov This approach offers a more atom-economical and step-efficient way to introduce substituents compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed methods have shown promise in this area. researchgate.net

Non-Noble Metal Catalysis: While precious metals like palladium are effective, their high cost and limited availability are drawbacks. dntb.gov.uaacs.orgmdpi.com Research is increasingly focused on developing catalysts based on more abundant and less expensive metals such as copper, nickel, and iron. rsc.org

Zeolites and Solid Acid Catalysts: Zeolites and other solid acids are attractive heterogeneous catalysts due to their shape selectivity, tunable acidity, and high thermal stability. nih.govnih.govacs.orgnih.gov They can be employed in various transformations of furan compounds, including dehydration, isomerization, and ring-opening reactions. nih.govtue.nl Future work will aim to design zeolites with optimized pore structures and active sites for specific furan conversions. acs.orgnih.govresearchgate.net

| Catalyst Type | Application in Furan Chemistry | Advantages | Future Research Direction |

| Palladium Complexes | Cross-coupling reactions, C-H activation. researchgate.netmdpi.comdntb.gov.ua | High efficiency and functional group tolerance. | Development of more stable and recyclable palladium catalysts. |

| Non-Noble Metals (Cu, Ni, Fe) | Hydrogenation, oxidation, coupling reactions. rsc.org | Low cost and high abundance. | Improving selectivity and stability for complex transformations. |

| Zeolites | Dehydration, aromatization, shape-selective conversions. nih.govnih.govtue.nlresearchgate.net | High stability, reusability, tunable acidity. | Designing hierarchical zeolites to overcome diffusion limitations. |

| Enzymes | Polymerization, selective hydrolysis. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. | Expanding the scope of enzymatic reactions for a wider range of furan substrates. |

Advanced Characterization Methodologies

As the complexity of synthesized furan derivatives and their applications grows, the need for advanced analytical techniques for their characterization becomes more critical. Detailed structural elucidation and trace-level analysis are essential for quality control, mechanistic studies, and ensuring the safety of materials.

Future directions in the characterization of compounds like 5-Bromo-2-methylfuran-3-carboxylic acid will likely involve:

Tandem Mass Spectrometry (MS/MS): Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful for the simultaneous analysis of multiple furan derivatives, even in complex matrices. mdpi.comresearchgate.netnih.govacs.org The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of trace amounts of compounds. researchgate.net High-resolution mass spectrometry (HRMS) will also play a crucial role in the precise identification of unknown byproducts and metabolites. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR is routine, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for the unambiguous structural assignment of complex furan derivatives. For halogenated compounds, the use of specialized NMR techniques to study the effects of the halogen on the electronic environment of the molecule will be important.

Hyphenated Techniques: The coupling of separation techniques like GC or liquid chromatography (LC) with various detection methods (e.g., MS, NMR, IR) will provide comprehensive information about complex reaction mixtures, facilitating a deeper understanding of reaction mechanisms and impurity profiles.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. youtube.com For furan chemistry, these computational tools can significantly reduce the experimental burden and provide novel insights.

Emerging applications of AI and ML in this field include:

Catalyst Design and Screening: Machine learning algorithms can be trained on large datasets of catalytic reactions to predict the performance of new catalysts. acs.orgumich.eduresearchgate.netsciencedaily.com This data-driven approach can guide the rational design of catalysts with enhanced activity and selectivity for specific furan transformations, such as the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA). acs.org

Reaction Prediction and Optimization: AI models can predict the outcome of chemical reactions, including product yields and potential side reactions, under various conditions. This predictive power allows for the in-silico optimization of reaction parameters, saving time and resources in the laboratory.

De Novo Molecular Design: Generative AI models can be used to design novel furan derivatives with desired properties. By learning the structure-property relationships from existing data, these models can propose new molecules with enhanced biological activity or material performance.

New Frontiers in Materials and Bio-Inspired Applications

The unique chemical structure of the furan ring makes it an attractive building block for a variety of advanced materials and biologically active molecules. Research in this area is expanding into new and exciting frontiers.

Sustainable Polymers and Materials: Furan-based polymers are being developed as sustainable alternatives to petroleum-based plastics. boku.ac.at For example, polyethylene (B3416737) furanoate (PEF), derived from FDCA, exhibits superior barrier properties compared to PET. nih.gov Future research will focus on creating furan-based polymers with tailored properties, such as self-healing capabilities for applications in organic solar cells or enhanced thermal stability for automotive and electronic applications. boku.ac.atrsc.org The incorporation of furan moieties into conjugated polymers is also being explored for applications in organic electronics. rsc.orglbl.gov

Bio-Inspired and Bioactive Molecules: Many naturally occurring compounds contain a furan core and exhibit a wide range of biological activities. nih.govmdpi.comresearchgate.net This has inspired the synthesis of novel furan derivatives as potential therapeutic agents, with applications as antibacterial, antifungal, anti-inflammatory, and anticancer drugs. ijabbr.com The ability to functionalize the furan ring at various positions, as in 5-Bromo-2-methylfuran-3-carboxylic acid, allows for the fine-tuning of their biological properties. Bio-inspired multicomponent reactions are also being developed for the selective modification of peptides and proteins. researchgate.net

The continued exploration of these research avenues will undoubtedly unlock the full potential of 5-Bromo-2-methylfuran-3-carboxylic acid and other furan derivatives, paving the way for new sustainable technologies and valuable products.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-2-methylfuran-3-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis of brominated furan derivatives typically involves electrophilic substitution or halogenation of precursor furan rings. For example, bromination of 2-methylfuran-3-carboxylic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under controlled temperature (0–5°C) can yield the target compound. Optimization strategies include:

Q. What analytical techniques are critical for characterizing 5-Bromo-2-methylfuran-3-carboxylic acid, and how are spectral contradictions resolved?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C5, methyl at C2). Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can resolve these .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~219 g/mol for C₇H₇BrO₃).

- X-ray crystallography : Resolves structural ambiguities, especially if unexpected tautomerism occurs .

Q. How does the solubility profile of 5-Bromo-2-methylfuran-3-carboxylic acid influence its applicability in aqueous reaction systems?

This compound is moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. For aqueous-phase reactions:

- pH adjustment : Deprotonation at high pH (using NaOH) increases solubility via carboxylate formation .

- Co-solvents : Ethanol-water mixtures (1:1 v/v) improve solubility without destabilizing reactive intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the stability challenges of 5-Bromo-2-methylfuran-3-carboxylic acid under thermal or photolytic conditions?

Brominated furans are prone to debromination or ring-opening under UV light or heat. Stability studies should include:

- Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>150°C for similar compounds) .

- Light sensitivity tests : Store in amber vials at –20°C to prevent photodegradation .

- Computational modeling : Density functional theory (DFT) predicts reactive sites for protective group strategies .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted for 5-Bromo-2-methylfuran-3-carboxylic acid to synthesize biaryl derivatives?

The bromine substituent enables palladium-catalyzed couplings. Key considerations:

Q. What strategies mitigate batch-to-batch variability in the biological activity of derivatives synthesized from 5-Bromo-2-methylfuran-3-carboxylic acid?

Variability often stems from impurities in the starting material or incomplete reactions. Mitigation steps:

- Quality control : Enforce strict HPLC thresholds (≥98% purity) for intermediates .

- Reproducibility protocols : Standardize reaction parameters (e.g., inert atmosphere, exact stoichiometry) .

- Biological assays : Use positive/negative controls (e.g., known antimicrobials) to validate activity trends .

Methodological Challenges and Solutions

Q. How are competing regioselectivity issues addressed during functionalization of 5-Bromo-2-methylfuran-3-carboxylic acid?

Competing reactions at C4 vs. C5 can occur. Solutions include:

Q. What computational tools are recommended for predicting the reactivity and toxicity of 5-Bromo-2-methylfuran-3-carboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.